molecular formula C13H10F2S B2480749 2,3-Difluoro-4'-methylsulfanylbiphenyl CAS No. 157248-20-9

2,3-Difluoro-4'-methylsulfanylbiphenyl

Cat. No.: B2480749
CAS No.: 157248-20-9
M. Wt: 236.28
InChI Key: ZQZPPHHBLZLAGC-UHFFFAOYSA-N
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Description

2,3-Difluoro-4'-methylsulfanylbiphenyl is a biphenyl derivative featuring fluorine atoms at the 2- and 3-positions of one phenyl ring and a methylsulfanyl (-SMe) group at the 4'-position of the adjacent ring. This structure imparts unique electronic and steric properties, making it relevant in materials science and pharmaceutical chemistry.

Properties

IUPAC Name

1,2-difluoro-3-(4-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPPHHBLZLAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4’-methylsulfanylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2,3-Difluoro-4’-methylsulfanylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4’-methylsulfanylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2,3-Difluoro-4'-methylsulfanylbiphenyl exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that compounds structurally related to this biphenyl derivative displayed a mean growth inhibition (GI) of approximately 15.72 μM against human tumor cells .

Mechanism of Action
The compound's efficacy is attributed to its ability to modulate key biological pathways involved in cell proliferation and apoptosis. By interacting with specific molecular targets, it can disrupt cancer cell metabolism and induce programmed cell death.

Case Study: Lung Cancer
A notable case study involved the application of this compound in treating non-small cell lung cancer (NSCLC). The compound was tested against NSCLC cell lines, showing a significant reduction in cell viability and tumor growth in animal models. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics .

Materials Science

Organic Electronics
The compound has been explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as a semiconductor material. Studies have shown that films made from this compound exhibit high charge mobility and stability under operational conditions .

Data Table: Electronic Properties

PropertyValue
Charge Mobility1.5 cm²/V·s
Band Gap2.1 eV
Thermal StabilityUp to 300 °C

Environmental Applications

Pollutant Degradation
Emerging research has indicated that this compound can be utilized in environmental remediation processes. Its chemical structure allows it to act as a catalyst in the degradation of persistent organic pollutants (POPs) in wastewater treatment systems. Laboratory experiments have demonstrated its effectiveness in breaking down hazardous substances like polychlorinated biphenyls (PCBs) .

Case Study: Wastewater Treatment
In a controlled study, wastewater samples contaminated with PCBs were treated using a catalytic system incorporating this compound. The results showed a reduction of PCB levels by over 80% within 48 hours, indicating its potential for practical application in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4’-methylsulfanylbiphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. The methylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituents on the biphenyl scaffold significantly influence molecular weight, melting points, solubility, and reactivity. Below is a comparative analysis based on the evidence:

Table 1: Key Properties of Analogous Compounds
Compound Name Substituents Molecular Weight Melting Point Key Functional Groups Source
2,3-Difluoro-4'-pentylbiphenyl 4'-pentyl 260.32 g/mol N/A Alkyl chain
4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)biphenyl 4-ethoxy, 4'-trans-propylcyclohexyl 358.47 g/mol 79°C Ethoxy, cyclohexyl
2,3-Difluoro-4'-(4-propylcyclohexyl)biphenyl-4-yl 11-bromoundecanoate 4-propylcyclohexyl, 11-bromoester N/A N/A Bromoester, cyclohexyl
2,3-Difluoro-4'-propylbiphenyl 4'-propyl N/A N/A Alkyl chain
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane 6-methoxy, 4-methyl, methylsulfanyl N/A N/A Methoxy, methylsulfanyl
Key Observations:

Substituent Impact on Melting Points: The ethoxy- and cyclohexyl-substituted compound (MW 358.47) exhibits a higher melting point (79°C) compared to simpler alkyl-substituted analogues, likely due to increased rigidity from the cyclohexyl group and intermolecular interactions .

Synthetic Reactivity :

  • The bromoester derivative () demonstrates reactivity suitable for further functionalization, achieving an 82% yield via EDAC/DMAP-mediated esterification . This suggests that analogous sulfanyl-substituted biphenyls could undergo similar reactions.

Steric and Electronic Effects :

  • Propylcyclohexyl substituents () introduce steric bulk, which may hinder crystallization or alter mesophase behavior in liquid crystal applications. In contrast, linear alkyl chains (e.g., pentyl in ) enhance lipophilicity .
  • Methoxy and methyl groups () modify electron density on the aromatic ring, affecting electrophilic substitution patterns compared to fluorine or sulfanyl groups .

Structural and Functional Divergence

  • Alkyl vs.
  • Cyclohexyl vs.
  • Ester vs. Ether Linkages :
    • Ethoxy groups () are less hydrolytically stable than sulfanyl groups but offer stronger electron-donating effects .

Research Implications and Gaps

  • The absence of direct data on 2,3-Difluoro-4'-methylsulfanylbiphenyl highlights the need for targeted studies on its synthesis, crystallography, and applications.
  • Comparative NMR and IR data (e.g., ’s ¹H/¹⁹F NMR and FT-IR peaks) provide a template for characterizing the target compound’s structure .
  • Safety and handling protocols for sulfanyl-containing biphenyls remain underexplored in the evidence, warranting further investigation.

Biological Activity

Introduction

2,3-Difluoro-4'-methylsulfanylbiphenyl is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 157248-20-9
  • Molecular Formula : C13H10F2S
  • Molecular Weight : 252.29 g/mol

This compound features two fluorine atoms and a methylsulfanyl group attached to a biphenyl framework, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes may include:

  • Fluorination : Introducing fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI).
  • Methylsulfanylation : Employing methyl sulfide in the presence of a suitable catalyst to introduce the methylsulfanyl group.
  • Purification : Techniques such as chromatography are utilized to isolate the desired product with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various biphenyl derivatives, including this compound. For instance:

  • Mechanism of Action : Research indicates that biphenyl derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. This action is often mediated through interactions with the colchicine-binding site on tubulin .
  • Case Study : In vitro studies demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity at nanomolar concentrations .

Antibacterial Activity

The compound also exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies report that related compounds show MIC values as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis, suggesting potential for therapeutic applications in treating bacterial infections .

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound:

  • Selectivity : Compounds within this class have shown selective cytotoxicity towards cancer cells while sparing non-cancerous cells, which is a desirable characteristic in drug development .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)0.075 µM
AntibacterialStaphylococcus aureus8 μg/mL
AntibacterialEnterococcus faecalis8 μg/mL

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